molecular formula C9H11BF2O3 B2365796 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid CAS No. 2096336-30-8

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid

Cat. No.: B2365796
CAS No.: 2096336-30-8
M. Wt: 215.99
InChI Key: CGCHCBGEJXKDLL-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C9H11BF2O3 and a molecular weight of 215.99 g/mol . This compound is characterized by the presence of an ethoxy group, two fluorine atoms, a methyl group, and a boronic acid moiety attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid typically involves the reaction of 3-ethoxy-2,4-difluoro-5-methylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is widely used in scientific research, particularly in the field of organic chemistry. Its applications include:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or substituted alkene product. The boronic acid group plays a crucial role in facilitating the transmetalation step .

Comparison with Similar Compounds

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid can be compared with other boronic acids such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct reactivity and applications in organic synthesis.

Properties

IUPAC Name

(3-ethoxy-2,4-difluoro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-3-15-9-7(11)5(2)4-6(8(9)12)10(13)14/h4,13-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCHCBGEJXKDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)OCC)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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